molecular formula C6H8O2 B2600812 4-Methylpent-2-ynoic acid CAS No. 65199-69-1

4-Methylpent-2-ynoic acid

Cat. No.: B2600812
CAS No.: 65199-69-1
M. Wt: 112.128
InChI Key: RQIRASYNLSFTIG-UHFFFAOYSA-N
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Description

4-Methylpent-2-ynoic acid is an organic compound with the molecular formula C6H8O2. It is a derivative of pentynoic acid, characterized by the presence of a methyl group at the fourth carbon and a triple bond between the second and third carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpent-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pentynoic acid ethyl ester with lithium hydroxide in ethanol and water under an inert atmosphere using the Schlenk technique . This method yields the desired acid with high purity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methylpent-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylpent-2-ynoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methylpent-2-ynoic acid involves its interaction with specific molecular targets. The triple bond and methyl group contribute to its reactivity, allowing it to participate in various chemical reactions. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-methylpent-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h5H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIRASYNLSFTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65199-69-1
Record name 4-methylpent-2-ynoic acid
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